6-Bromo-2-(2-chloroethyl)quinazoline is a chemical compound belonging to the quinazoline family, which is known for its diverse biological activities. This compound is characterized by the presence of a bromine atom and a chloroethyl substituent, contributing to its potential pharmacological properties. The molecular formula of 6-bromo-2-(2-chloroethyl)quinazoline is , and it has a molecular weight of approximately 243.49 g/mol. The compound has garnered interest in medicinal chemistry due to its possible applications in drug development and synthesis of biologically active molecules.
6-Bromo-2-(2-chloroethyl)quinazoline can be sourced from various chemical suppliers, including Sigma-Aldrich and AChemBlock, where it is available in high purity (typically around 97%) for research purposes . It is classified under the category of heterocyclic compounds, specifically within the quinazoline derivatives. Quinazolines are recognized for their significance in pharmaceuticals, particularly in the development of anticancer agents and other therapeutic drugs .
The synthesis of 6-bromo-2-(2-chloroethyl)quinazoline can be achieved through several methods, often involving multi-step reactions that include halogenation and cyclization processes. One common synthetic route involves:
Technical details may include the use of catalysts such as copper salts or palladium complexes to facilitate cross-coupling reactions, along with optimizing reaction conditions such as temperature and solvent choice to achieve higher yields .
The molecular structure of 6-bromo-2-(2-chloroethyl)quinazoline features a fused bicyclic system typical of quinazolines. The structure can be represented using SMILES notation as ClC1=NC2=CC=C(Br)C=C2C=N1
, indicating the arrangement of atoms and bonds in the molecule .
6-Bromo-2-(2-chloroethyl)quinazoline can participate in various chemical reactions that exploit its functional groups:
Relevant analyses indicate that the compound's stability and reactivity are influenced by its halogen substituents, which enhance its electrophilic character .
6-Bromo-2-(2-chloroethyl)quinazoline has potential applications in various scientific fields:
The synthesis leverages 6-bromo-2-chloroquinazoline as a pivotal precursor, exploiting the differential reactivity of chlorine atoms at the C2 and C4 positions of the quinazoline ring. The C4 chlorine is significantly more electrophilic due to resonance effects and adjacent nitrogen electron-withdrawal, facilitating regioselective substitution at C4 prior to C2 modification.
A Stille-type palladium-catalyzed coupling enables selective C4 dechlorination: Treatment of 2,4-dichloro-6-bromoquinazoline with tributyltin hydride ([n-Bu~3~SnH]) and catalytic [(Ph~3~P)~2~PdCl~2~] in tetrahydrofuran (THF) at 60°C achieves 52% isolated yield of 6-bromo-2-chloroquinazoline. Critical to success is the pre-formation of the Pd-Bu~3~P complex to suppress phosphonium salt byproducts. The C2 chlorine is subsequently displaced by 2-chloroethylamine hydrochloride under reflux in acetonitrile with N,N-diisopropylethylamine (DIPEA) as base, yielding the target compound (65–78% yield) [2].
Optimization Insights:
Microwave irradiation drastically accelerates nucleophilic displacement at C2, reducing reaction times from hours to minutes. A representative protocol: 6-Bromo-2-chloroquinazoline and 2-chloroethylamine (2.0 equiv) are irradiated in ethanol at 120°C for 15 minutes under sealed-vessel conditions, achieving 92% conversion. This method suppresses N-alkylation byproducts common under prolonged thermal heating [6] [8].
Advantages:
This route employs anthranilic acid as a low-cost starting material. N-Bromosuccinimide (NBS) bromination in acetonitrile affords 6-bromoanthranilic acid (85–90% yield). Subsequent cyclocondensation with 2-chloroethyl isocyanate generates the 3-(2-chloroethyl)quinazolin-4(3H)-one core. Final dehydration using phosphorus oxychloride (POCl~3~) delivers 6-bromo-2-(2-chloroethyl)quinazoline in a 3-step sequence (overall 55% yield) [4] [5].
Critical Reaction Parameters:
| Step | Reagent/Conditions | Key Intermediate | Yield (%) ||-----------------------|----------------------------------------|--------------------------------|-----------|| Bromination | NBS, CH~3~CN, 0°C→RT, 2h | 6-Bromoanthranilic acid | 85–90 || Cyclocondensation | 2-Chloroethyl isocyanate, EtOH, Δ, 4h | 3-(2-Chloroethyl)quinazolinone| 75 || Dehydration | POCl~3~, reflux, 3h | Target Compound | 80 |
Challenges: Over-chlorination may occur with excess POCl~3~; stoichiometric control (1.2 equiv) is essential [5] [9].
Regioselective C6 bromination is achieved via protodirected bromination: The ortho-amide in 3-substituted quinazolinones coordinates NBS, directing electrophilic attack to C6. Optimized conditions use NBS (1.05 equiv) in dimethylformamide at 0°C, achieving >95% C6 regioselectivity. Alternative solvents (e.g., chloroform) yield C6/C8 mixtures [4] [5].
Directing Group Impact:
Wang resin-bound synthesis enables rapid generation of quinazoline analogs:
Advantages:
Solvent Optimization:Cyclopentyl methyl ether (CPME) and ethyl lactate replace toxic dipolar aprotic solvents. 6-Bromo-2-(2-chloroethyl)quinazoline synthesis in CPME at 90°C achieves 80% yield vs. 75% in dimethylformamide, with enhanced recyclability (5 cycles without yield drop). Ethyl lactate facilitates microwave-assisted reactions, reducing energy input by 40% [6].
Catalysis:Copper(II) acetate (5 mol%) in water catalyzes quinazolinone formation from 6-bromoanthranilic acid and 2-chloroethylamine at 80°C, yielding 88% product. This avoids stoichiometric POCl~3~ and halides waste.
Sustainability Metrics:
| Method | E-factor* | PMI** | Energy (kJ/mol) | |-------------------------|-----------|---------|-----------------| | Traditional (POCl~3~) | 12.8 | 35.2 | 850 | | Cu(II)/H~2~O | 3.2 | 8.7 | 310 | | Microwave/CPME | 2.1 | 5.9 | 150 |
E-factor: kg waste/kg product; *PMI: Process Mass Intensity [6] [9].
CAS No.: 114507-35-6
CAS No.: 16903-37-0
CAS No.: 76663-30-4
CAS No.: 496-03-7
CAS No.: 37841-04-6
CAS No.: 84285-33-6